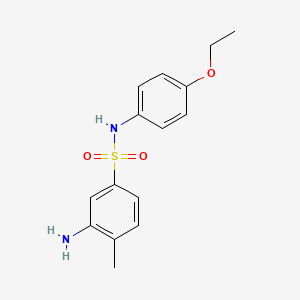

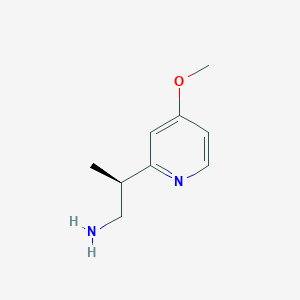

3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonamides typically involves the reaction of sulfonamide groups with amines or halogenated precursors. For instance, unexpected synthesis outcomes, such as the formation of novel sulfonamide compounds through aminohalogenation reactions, demonstrate the complexity and variability of sulfonamide synthesis processes (Zhang, Shi-jie, Hu, Wei-Xiao, 2010). Additionally, the improvement of synthesis methods for sulfonamides, as shown by Zhang De-jun (2006), highlights ongoing efforts to enhance the efficiency and yield of these compounds.

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties and potential applications of sulfonamides. Studies employing crystallography and spectroscopic methods have provided detailed insights into the molecular architectures of sulfonamides. For example, Rodrigues et al. (2015) investigated the crystal structures of related sulfonamide compounds, revealing the importance of intermolecular interactions in determining supramolecular architectures.

Chemical Reactions and Properties

Sulfonamides can undergo various chemical reactions, influencing their biological activity and utility. The reactivity of sulfonamide compounds, including their ability to form complexes and participate in hydrogen bonding, plays a significant role in their biological effects. The synthesis and reactivity of specific sulfonamide derivatives have been explored to develop novel therapeutic agents and understand their mechanism of action (Kurosawa, T. Kan, T. Fukuyama, 2003).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, are essential for their formulation and application. Investigations into these properties help in the optimization of sulfonamides for various uses. The study of crystal structures provides valuable information on the molecular arrangement and potential intermolecular interactions within the crystal lattice.

Chemical Properties Analysis

The chemical properties of sulfonamides, including their reactivity, stability, and interactions with biological molecules, are central to their biological activities. Research into the enzyme inhibitory kinetics and molecular docking of sulfonamides has shed light on their potential as therapeutic agents, offering insights into their mode of action and interaction with biological targets (Abbasi et al., 2018).

科学的研究の応用

Anticancer Properties

- Research into sulfonamide derivatives like 3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide has shown potential in cancer treatment. For example, a related compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, was studied for its structure and anticancer properties. These studies contribute to the understanding of the anticancer potential of sulfonamides (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Antitumor Screening

- Sulfonamides, including variants related to 3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide, have been screened for antitumor properties. For instance, a study of array-based structure and gene expression relationships investigated several antitumor sulfonamides, illuminating essential pharmacophore structures and drug-sensitive cellular pathways for these compounds (T. Owa et al., 2002).

Photodynamic Therapy Applications

- The use of benzenesulfonamide derivatives in photodynamic therapy, particularly for cancer treatment, is an area of active research. A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups found these compounds suitable for Type II photosensitizers in photodynamic therapy (M. Pişkin, Canpolat, & Ö. Öztürk, 2020).

Anti-Inflammatory Applications

- Research has also explored the anti-inflammatory potential of aminobenzensulfonamides derivatives. A study investigating derivatives of mefenamic acid, including 4-amino-N-methylbenzenesulfonamide, revealed significant anti-inflammatory activity (M. F. Mahdi, 2008).

Anti-HIV Activity

- Some sulfonamide derivatives have been synthesized as potential anti-HIV agents. For instance, a series of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives were tested for their in vitro anti-HIV-1 activity, indicating the therapeutic potential of such compounds (Z. Brzozowski & F. Sa̧czewski, 2007).

Anticholinesterase and Antioxidant Activities

- Sulfonamide derivatives have been evaluated for their anticholinesterase and antioxidant effects. A study on N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives revealed their potential as therapeutic agents against diseases like Alzheimer's (M. Mphahlele, Gildenhuys, & Zamisa, 2021).

Effects on Lymphocytes

- Investigations into the effects of aminophenol derivatives on human peripheral blood lymphocytes have shown that these compounds can impact the viability and functional state of these cells, thus opening avenues for research in immunomodulatory activities (D. Nizheharodava et al., 2020).

Antibacterial and Lipoxygenase Inhibition

- Sulfonamides, such as N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, have demonstrated promising antibacterial properties and lipoxygenase inhibition, suggesting their utility in treating inflammatory ailments (M. Abbasi et al., 2017).

Diabetes Treatment

- Metahexamide, a compound related to 3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide, has been studied for its effectiveness in treating diabetes, indicating the potential of sulfonamides in metabolic disorder treatment (R. Pollen et al., 1960).

特性

IUPAC Name |

3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-3-20-13-7-5-12(6-8-13)17-21(18,19)14-9-4-11(2)15(16)10-14/h4-10,17H,3,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRRRUJNGAHPLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2498170.png)

![4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2498171.png)

![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B2498172.png)

![N-[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2498174.png)

![1-[4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2498176.png)

![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498178.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2498185.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2498187.png)